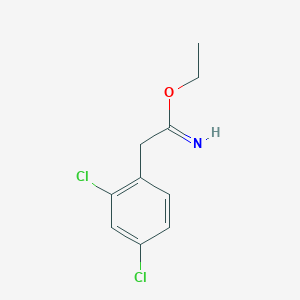
Ethyl 2-(2,4-dichlorophenyl)acetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4-dichlorophenyl)acetimidate is a chemical compound with the molecular formula C10H12Cl2NO. It is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-dichlorophenyl)acetimidate can be synthesized through the reaction of 2,4-dichlorophenylacetonitrile with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also involve the use of microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichlorophenyl)acetimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetimidates, amines, alcohols, and acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(2,4-dichlorophenyl)acetimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2,4-dichlorophenyl)acetimidate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The pathways involved include the formation of imidate intermediates, which can further react to form various products .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-dinitrophenyl)acetimidate
- Ethyl 2-(2,4-dichlorophenyl)acetate
- Miconazole Related Compound F
Uniqueness
Ethyl 2-(2,4-dichlorophenyl)acetimidate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of its reactivity and applications in various fields .
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
ethyl 2-(2,4-dichlorophenyl)ethanimidate |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,13H,2,5H2,1H3 |
InChI Key |
LAAAYFOYONJSRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















